molecular formula C23H16BrClN6OS B12710457 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide CAS No. 116989-67-4

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide

Cat. No.: B12710457
CAS No.: 116989-67-4
M. Wt: 539.8 g/mol
InChI Key: HORCOYOXYLDOEK-UHFFFAOYSA-N
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Description

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide typically involves a multi-step process. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions to introduce the chloro, bromo, and thiocarbonyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 9-chloro-, 2-(((4-bromophenyl)amino)thiocarbonyl)hydrazide undergoes several types of chemical reactions:

Comparison with Similar Compounds

Properties

CAS No.

116989-67-4

Molecular Formula

C23H16BrClN6OS

Molecular Weight

539.8 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[[2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetyl]amino]thiourea

InChI

InChI=1S/C23H16BrClN6OS/c24-13-5-8-15(9-6-13)26-23(33)30-29-20(32)12-31-19-10-7-14(25)11-16(19)21-22(31)28-18-4-2-1-3-17(18)27-21/h1-11H,12H2,(H,29,32)(H2,26,30,33)

InChI Key

HORCOYOXYLDOEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)NNC(=S)NC5=CC=C(C=C5)Br

Origin of Product

United States

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